methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate
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Overview
Description
Methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Scientific Research Applications
Methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate has been used in various scientific research applications, including as a starting material for the synthesis of other compounds. It has also been used as a reagent in the synthesis of biologically active molecules, such as antitumor agents and anti-inflammatory drugs. Additionally, methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate has been used in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the inflammatory response.
Biochemical and Physiological Effects:
Methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antitumor activity in vitro. Additionally, methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate has been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. Additionally, it has been shown to have a variety of biological activities, making it a useful tool in various scientific research applications. However, one limitation of using methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate in lab experiments is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate. One area of research could be the development of new synthetic methods for the compound, which could improve its availability and reduce the cost of synthesis. Additionally, further studies could be conducted to better understand the mechanism of action of methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate and its potential applications in the treatment of various diseases. Finally, research could be conducted to explore the potential use of methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate in the development of new materials, such as liquid crystals and polymers.
Synthesis Methods
Methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate can be synthesized through various methods, including the reaction of 4-bromo-2-isopropyl-5-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then methylated using methyl iodide to yield methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate. Other methods include the reaction of 4-bromo-2-isopropyl-5-methylphenol with methyl chloroformate in the presence of a base or the reaction of 4-bromo-2-isopropyl-5-methylphenol with dimethyl sulfate in the presence of a base.
properties
IUPAC Name |
methyl 2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-8(2)10-6-11(14)9(3)5-12(10)17-7-13(15)16-4/h5-6,8H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYNNRATTVUEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-bromo-2-isopropyl-5-methylphenoxy)acetate |
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